molecular formula C19H17F2N3O3 B2393275 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide CAS No. 898439-74-2

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide

Cat. No. B2393275
CAS RN: 898439-74-2
M. Wt: 373.36
InChI Key: FTSRXKJCQJWDCL-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide (AQ-1S) is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Novel carboxamide derivatives of 2-quinolones, for example, exhibited promising antibacterial, antifungal, and antitubercular activities, demonstrating the potential of quinoline compounds in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).

Structural Analysis and DFT Studies

The crystal structure and Hirshfeld surface analysis of quinoline carboxamide derivatives have been thoroughly investigated, offering insights into their structural characteristics. Such studies provide valuable information for the design and development of novel compounds with potential applications in various fields (Polo-Cuadrado et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of quinoline derivatives have been explored, leading to the development of compounds with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives through specific chemical reactions opens new avenues for the creation of compounds with unique properties (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antioxidant and Antimicrobial Activities

Quinoline derivatives have been evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities, highlighting their potential in medical and health-related applications. Azoimine quinoline derivatives, in particular, showed significant antioxidant potential and variable activity against bacteria and fungi, underscoring the versatility of quinoline compounds in therapeutic applications (Douadi et al., 2020).

Molecular Dynamic Simulation and Inhibitory Studies

The design and synthesis of quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors have been investigated through molecular dynamic simulation studies. These studies aim to discover new therapeutic agents for diseases such as Alzheimer's, demonstrating the significant impact of quinoline derivatives in drug discovery (Pashaei et al., 2021).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-11(25)24-8-2-3-12-4-6-14(10-17(12)24)22-18(26)19(27)23-16-7-5-13(20)9-15(16)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSRXKJCQJWDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide

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